molecular formula C5H8N4S B13257012 N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

Cat. No.: B13257012
M. Wt: 156.21 g/mol
InChI Key: NREZEISDTFMOBJ-UHFFFAOYSA-N
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Description

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboximidamide with an appropriate amine source under controlled conditions. One common method involves the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process . This reaction is usually carried out under mild conditions, making it a convenient and efficient synthetic route.

Industrial Production Methods

Industrial production of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting biochemical pathways . This interaction can lead to various physiological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide include other thiazole derivatives such as:

Uniqueness

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide is unique due to its specific structure and the presence of both amino and carboximidamide functional groups

Properties

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

N'-amino-2-methyl-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C5H8N4S/c1-3-8-2-4(10-3)5(6)9-7/h2H,7H2,1H3,(H2,6,9)

InChI Key

NREZEISDTFMOBJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(S1)/C(=N/N)/N

Canonical SMILES

CC1=NC=C(S1)C(=NN)N

Origin of Product

United States

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